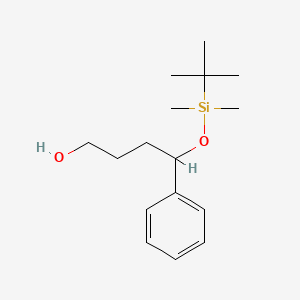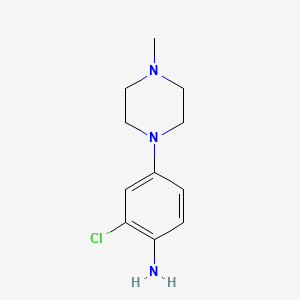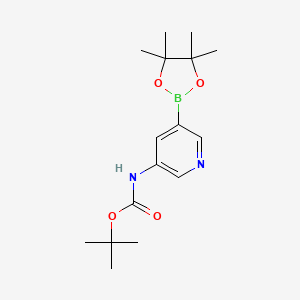![molecular formula C18H19BO2S B1398799 2-(Dibenzo[b,d]thiophène-4-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane CAS No. 912824-84-1](/img/structure/B1398799.png)
2-(Dibenzo[b,d]thiophène-4-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Activité inhibitrice de DNA-PK et PI3-K
Ce composé a été utilisé dans la synthèse d'analogues de NU7441, un puissant inhibiteur de la protéine kinase dépendante de l'ADN (DNA-PK ; IC50 = 42 ± 2 nM). Ces analogues ont montré une forte puissance contre la DNA-PK et ont été utilisés pour potentialiser la cytotoxicité des radiations ionisantes (IR) in vitro . De plus, certains analogues présentent une double activité inhibitrice à la fois contre la DNA-PK et la phosphatidylinositol 3-kinase (PI-3K), ce qui les rend précieux dans la recherche sur le cancer pour leur potentiel à améliorer les effets des agents anticancéreux endommagent l'ADN .
Intermédiaire de synthèse organique
L'ester pinacolique d'acide dibenzothiophène-4-boronique sert d'intermédiaire important dans la synthèse organique. Il est souvent utilisé pour synthétiser de nouveaux matériaux organiques et des composés fluorescents en raison de sa bonne réactivité dans diverses réactions de coordination et de réduction .
Réactions de couplage croisé de Suzuki-Miyaura
Le composé est un réactif utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour créer des liaisons carbone-carbone dans la synthèse de produits pharmaceutiques, de polymères et de nombreuses autres molécules organiques complexes .
Processus de polymérisation
Il est impliqué dans les processus de polymérisation, en particulier dans la préparation de polymères photoélectriques efficaces pour cellules solaires et de transistors à effet de champ, contribuant aux avancées en science des matériaux et en électronique .
Cellules photovoltaïques
Le composé a des applications dans le développement de cellules photovoltaïques, contribuant à la création de solutions d'énergie solaire plus efficaces et économiques .
Modulation de l'activité biologique
Il est utilisé comme réactif pour la préparation de divers composés biologiquement actifs, notamment les inhibiteurs de VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoglutathion réductase, CDC7 et acétyl-CoA carboxylase, qui sont importants dans l'étude des voies de signalisation cellulaire et du traitement des maladies .
Synthèse de complexes métalliques de rhénium
Le composé est prometteur dans la synthèse de divers complexes métalliques de rhénium, qui ont des applications en catalyse et en tant que radiopharmaceutiques en imagerie médicale .
Développement de sondes fluorescentes
En raison de ses propriétés structurelles, il est utilisé dans le développement de sondes fluorescentes qui sont essentielles en bio-imagerie et en diagnostic, fournissant des informations sur les processus biologiques au niveau moléculaire .
Mécanisme D'action
Target of Action
The primary target of the compound 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Dibenzothiophene-4-boronic acid pinacol ester, is DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family . These kinases play a crucial role in DNA repair and cell survival, making them important targets for cancer therapy .
Mode of Action
Dibenzothiophene-4-boronic acid pinacol ester interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these kinases, leading to impaired DNA repair and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the non-homologous end joining (NHEJ) pathway, which is primarily regulated by DNA-PK . By inhibiting DNA-PK, Dibenzothiophene-4-boronic acid pinacol ester disrupts the NHEJ pathway, leading to accumulation of DNA damage and cell death .
Pharmacokinetics
The compound’s water-solubilizing groups suggest it may have favorable solubility and bioavailability .
Result of Action
The molecular and cellular effects of Dibenzothiophene-4-boronic acid pinacol ester’s action include potentiated cytotoxicity of ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo . This is likely due to the accumulation of DNA damage resulting from the inhibition of DNA-PK and disruption of the NHEJ pathway .
Analyse Biochimique
Biochemical Properties
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3-K). This compound interacts with enzymes such as DNA-PK and PI3-K, exhibiting high potency in inhibiting their activity . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and leading to the potentiation of cytotoxicity in ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents .
Cellular Effects
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cell signaling pathways, such as DNA-PK and PI3-K . This inhibition leads to alterations in gene expression and cellular metabolism, resulting in increased sensitivity to ionizing radiation and cytotoxic agents . Additionally, the compound has been shown to potentiate the cytotoxicity of these agents, thereby enhancing their effectiveness in targeting cancer cells .
Molecular Mechanism
At the molecular level, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of DNA-PK and PI3-K, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound’s interaction with these enzymes triggers changes in gene expression, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against DNA-PK and PI3-K over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in enhancing the sensitivity of cells to ionizing radiation and cytotoxic agents .
Dosage Effects in Animal Models
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DNA-PK and PI3-K, enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic agents . At higher dosages, toxic or adverse effects can be observed, including potential damage to healthy cells and tissues . Threshold effects have been noted, where the compound’s effectiveness plateaus beyond a certain dosage .
Metabolic Pathways
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways that include interactions with enzymes such as DNA-PK and PI3-K . These interactions lead to changes in metabolic flux and metabolite levels, particularly in pathways related to DNA repair and cell survival . The compound’s inhibition of these enzymes disrupts normal metabolic processes, contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in inhibiting DNA-PK and PI3-K . The compound’s distribution is influenced by factors such as cellular uptake and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit DNA-PK and PI3-K, leading to the accumulation of DNA damage and subsequent cell death . The compound’s activity is closely linked to its subcellular distribution, which determines its accessibility to target enzymes and biomolecules .
Propriétés
IUPAC Name |
2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBSZLRNLZXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726258 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912824-84-1 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
![[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398729.png)


![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)